REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[O:15][CH3:16])[CH3:2].Cl.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[CH2:1]([O:3][C:4](=[O:17])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[O:15][CH3:16])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethanol (100 mL)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1)N)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |